molecular formula C28H25N5O3 B2621808 N-(3,4-dimethylphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1030133-44-8

N-(3,4-dimethylphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2621808
CAS No.: 1030133-44-8
M. Wt: 479.54
InChI Key: JNLNEWAVLVLLAP-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple aromatic rings and heterocyclic components, making it a subject of interest for researchers in chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. Piperidine derivatives are often used in pharmaceuticals, where they can have a variety of mechanisms of action depending on the specific compound .

Safety and Hazards

As with many chemical compounds, handling piperidine requires adherence to specific safety measures. It is a corrosive substance and can cause severe burns and eye damage .

Future Directions

The future directions for this compound would depend on its intended use. Piperidine derivatives are widely used in the pharmaceutical industry, so there may be potential for new drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Naphthyridine ring synthesis: This can be achieved through condensation reactions involving suitable starting materials.

    Final coupling: The intermediate compounds are coupled under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Knoevenagel condensation products: Compounds formed through the Knoevenagel reaction, often featuring similar structural motifs.

Uniqueness

N-(3,4-dimethylphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide stands out due to its complex structure, which includes multiple aromatic and heterocyclic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O3/c1-16-6-5-7-20(12-16)26-31-28(36-32-26)23-14-33(27-22(25(23)35)11-9-19(4)29-27)15-24(34)30-21-10-8-17(2)18(3)13-21/h5-14H,15H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLNEWAVLVLLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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